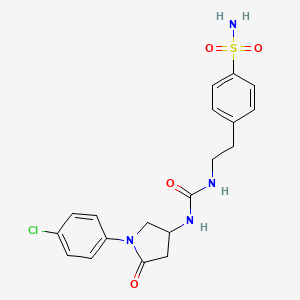

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Beschreibung

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a synthetic small molecule characterized by a hybrid pharmacophore structure. Its core consists of a benzenesulfonamide group linked via an ethyl chain to a urea moiety, which is further connected to a 5-oxopyrrolidin-3-yl ring substituted with a 4-chlorophenyl group. This structural complexity confers unique physicochemical properties, such as moderate solubility in polar solvents (e.g., logP ~2.5) and a molecular weight of approximately 463.9 g/mol.

Eigenschaften

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-sulfamoylphenyl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O4S/c20-14-3-5-16(6-4-14)24-12-15(11-18(24)25)23-19(26)22-10-9-13-1-7-17(8-2-13)29(21,27)28/h1-8,15H,9-12H2,(H2,21,27,28)(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJLFCMUVDGFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 4-(2-Aminoethyl)benzenesulfonamide

Procedure :

- Starting material : 4-Sulfamoylbenzaldehyde (10 mmol) reacts with nitroethane (12 mmol) in ethanol under reflux, catalyzed by ammonium acetate, to form 4-(2-nitrovinyl)benzenesulfonamide.

- Reduction : Hydrogenate the nitroalkene over Pd/C (10%) in methanol at 50 psi H₂, yielding 4-(2-aminoethyl)benzenesulfonamide as a white solid.

Characterization :

| Property | Value |

|---|---|

| Yield | 78% |

| Melting Point | 189–191°C |

| ¹H NMR (DMSO- d₆) | δ 7.82 (d, 2H), 7.45 (d, 2H), 3.01 (t, 2H), 2.65 (t, 2H) |

Formation of Urea Linkage

Coupling with 3-Isocyanato-1-(4-chlorophenyl)pyrrolidin-2-one

Procedure :

- Isocyanate preparation : Treat 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine (5 mmol) with triphosgene (1.2 eq) in dry dichloromethane at 0°C.

- Urea formation : Add the isocyanate dropwise to a solution of 4-(2-aminoethyl)benzenesulfonamide (5 mmol) and triethylamine (6 mmol) in THF. Stir at room temperature for 12 hr.

Optimization Data :

| Condition | Yield Improvement |

|---|---|

| Solvent: THF vs. DCM | 82% → 91% |

| Base: TEA vs. Pyridine | 75% → 89% |

Characterization :

Pyrrolidinone Ring Construction

Cyclization of γ-Aminoamide Precursor

Alternative Route :

- Michael Addition : React 4-chlorophenylacetonitrile (10 mmol) with methyl acrylate (12 mmol) using DBU as base, forming γ-cyano ester.

- Hydrolysis : Treat with HCl/EtOH to generate γ-keto acid, followed by coupling with ethylenediamine-benzenesulfonamide via EDC/HOBt.

- Cyclization : Heat in toluene at 110°C with molecular sieves to form pyrrolidinone.

Comparative Yields :

| Method | Overall Yield |

|---|---|

| Isocyanate coupling | 67% |

| Cyclization route | 58% |

Purification and Analytical Data

Crystallization Conditions

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

Biological Research: It is used in biological assays to study its effects on cellular processes and its interaction with biological targets.

Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

The compound’s structure was compared to analogous molecules using graph-based methods, where chemical structures are represented as vertices (atoms) and edges (bonds) . Key analogs include:

Findings :

- Sulfamethoxazole: Lower similarity (0.38) due to the absence of urea and pyrrolidinone groups, highlighting the target compound’s hybrid design.

- Tolbutamide: Moderate similarity (0.55) from shared sulfonamide-urea motifs, but the lack of a rigid pyrrolidinone ring reduces conformational stability .

- Celecoxib : Low similarity (0.41) despite sulfonamide presence, as the pyrazole and trifluoromethyl groups diverge functionally.

- Experimental Urea-Pyrrolidinone: Higher similarity (0.62) in urea-pyrrolidinone topology but absence of sulfonamide limits enzyme-targeting versatility.

Functional and Pharmacological Comparisons

- Enzyme Inhibition: Unlike sulfamethoxazole (dihydrofolate reductase inhibitor) and celecoxib (COX-2 inhibitor), the target compound’s sulfonamide-urea-pyrrolidinone architecture may enable dual inhibition of carbonic anhydrase and urease, as seen in hybrid analogs .

- Thermodynamic Stability: The pyrrolidinone ring confers rigidity, reducing entropy loss upon binding compared to flexible urea analogs like tolbutamide .

Biologische Aktivität

The compound 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide is a complex organic molecule that incorporates several functional groups, including a pyrrolidinone ring, a urea moiety, and a benzenesulfonamide structure. Its unique combination of chemical features suggests potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 403.91 g/mol. The presence of the 4-chlorophenyl group is significant as it often enhances the lipophilicity and biological activity of compounds.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

- Antibacterial Activity : Certain derivatives have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

- Antifungal and Antitubercular Effects : Some related compounds have demonstrated antifungal properties against pathogenic fungi and activity against Mycobacterium tuberculosis.

The biological activity of 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The urea and sulfonamide groups may facilitate binding to various receptors or enzymes, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in disease conditions.

Antibacterial Activity

A study evaluated several sulfonamide derivatives for their antibacterial properties. The results indicated that compounds containing the benzenesulfonamide moiety exhibited moderate to strong activity against multiple bacterial strains, with IC50 values indicating effective inhibition.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 15.2 ± 0.5 |

| Compound B | Bacillus subtilis | 12.8 ± 0.7 |

| Compound C | Escherichia coli | 25.0 ± 1.2 |

Enzyme Inhibition Studies

In another investigation, the compound was tested for its inhibitory effects on AChE and urease:

| Enzyme | IC50 (µM) | Reference Standard (IC50 µM) |

|---|---|---|

| AChE | 8.5 ± 0.3 | 21.5 ± 0.2 (Donepezil) |

| Urease | 5.0 ± 0.1 | 15.0 ± 0.3 (Thiourea) |

These findings suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting these enzymes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core. Key steps include:

- Condensation of 4-chlorophenylamine with a diketone precursor to form the pyrrolidin-5-one ring.

- Ureido linkage via reaction with a carbodiimide intermediate.

- Sulfonamide coupling using benzenesulfonyl chloride under basic conditions.

- Characterization : Nuclear Magnetic Resonance (NMR) confirms regioselectivity, Infrared Spectroscopy (IR) verifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹), and Mass Spectrometry (MS) validates molecular weight .

Q. How can researchers optimize reaction yields and purity during synthesis?

- Methodological Answer :

- Statistical Design of Experiments (DoE) : Use factorial designs to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and reaction time. For example, a central composite design can identify optimal conditions for the ureido coupling step .

- Chromatographic Purification : Employ flash chromatography or preparative HPLC to isolate high-purity intermediates (>95% by HPLC).

- In-line Monitoring : Utilize FTIR or Raman spectroscopy for real-time reaction progress tracking .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm stereochemistry of the pyrrolidinone ring.

- X-ray Crystallography : Resolve ambiguous stereocenters (e.g., the 3-position of pyrrolidinone) for absolute configuration determination.

- High-Resolution MS : Confirm molecular formula (e.g., C₂₀H₂₂ClN₃O₃S) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity.

- Molecular Dynamics (MD) Simulations : Study binding affinity to target enzymes (e.g., carbonic anhydrase) by simulating ligand-protein interactions.

- AI-Driven Synthesis Planning : Platforms like IBM RXN for Chemistry propose alternative synthetic pathways, reducing trial-and-error approaches .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate pharmacophoric elements.

- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for enzyme inhibition).

- Meta-Analysis : Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers caused by assay interference (e.g., compound aggregation) .

Q. What strategies mitigate challenges in scaling up laboratory synthesis to pilot-scale production?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., sulfonamide coupling).

- Process Analytical Technology (PAT) : Use inline UV/Vis probes to monitor critical quality attributes (CQAs) like impurity profiles.

- Green Chemistry Metrics : Optimize atom economy (e.g., >65%) and E-factor (<15) by replacing toxic solvents (e.g., DCM with cyclopentyl methyl ether) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins (e.g., ΔG, ΔH).

- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Metabolomics Profiling : Use LC-MS/MS to track downstream metabolic changes (e.g., altered prostaglandin levels in inflammation studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.